molecular formula C14H18N2O B7505021 N-(1,3-benzoxazol-2-ylmethyl)-N-methylcyclopentanamine

N-(1,3-benzoxazol-2-ylmethyl)-N-methylcyclopentanamine

Cat. No. B7505021
M. Wt: 230.31 g/mol
InChI Key: SCFXOOYWBSWOMM-UHFFFAOYSA-N
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Description

N-(1,3-benzoxazol-2-ylmethyl)-N-methylcyclopentanamine, also known as BMPC, is a chemical compound that has been widely studied for its potential applications in scientific research. BMPC belongs to the class of benzoxazole compounds, which have been found to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties.

Scientific Research Applications

N-(1,3-benzoxazol-2-ylmethyl)-N-methylcyclopentanamine has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In particular, N-(1,3-benzoxazol-2-ylmethyl)-N-methylcyclopentanamine has been found to exhibit selective affinity for the sigma-1 receptor, which is a transmembrane protein that is involved in a range of cellular processes, including ion channel regulation, calcium signaling, and apoptosis. The sigma-1 receptor has been implicated in a number of neurological and psychiatric disorders, including depression, anxiety, and Alzheimer's disease, and N-(1,3-benzoxazol-2-ylmethyl)-N-methylcyclopentanamine has been studied as a potential therapeutic agent for these conditions.

Mechanism of Action

The mechanism of action of N-(1,3-benzoxazol-2-ylmethyl)-N-methylcyclopentanamine is not fully understood, but it is thought to involve its interaction with the sigma-1 receptor. N-(1,3-benzoxazol-2-ylmethyl)-N-methylcyclopentanamine has been found to bind to the receptor with high affinity, and this binding has been shown to modulate the activity of a number of downstream signaling pathways. In particular, N-(1,3-benzoxazol-2-ylmethyl)-N-methylcyclopentanamine has been found to increase the release of calcium from intracellular stores, which can affect a range of cellular processes, including neurotransmitter release and gene expression.
Biochemical and Physiological Effects
N-(1,3-benzoxazol-2-ylmethyl)-N-methylcyclopentanamine has been found to exhibit a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channel activity, and modulation of intracellular signaling pathways. In particular, N-(1,3-benzoxazol-2-ylmethyl)-N-methylcyclopentanamine has been found to increase the release of dopamine and serotonin in the brain, which can have a range of effects on mood, cognition, and behavior. N-(1,3-benzoxazol-2-ylmethyl)-N-methylcyclopentanamine has also been found to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors, which can affect neuronal excitability and synaptic plasticity.

Advantages and Limitations for Lab Experiments

N-(1,3-benzoxazol-2-ylmethyl)-N-methylcyclopentanamine has a number of advantages for use in lab experiments, including its high affinity for the sigma-1 receptor, its selective binding profile, and its ability to modulate a range of downstream signaling pathways. However, there are also some limitations to its use, including its relatively low solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are a number of future directions for research on N-(1,3-benzoxazol-2-ylmethyl)-N-methylcyclopentanamine, including its potential applications in the treatment of neurological and psychiatric disorders, its role in modulating intracellular signaling pathways, and its potential for use as a research tool in neuroscience and pharmacology. Some possible future directions include:
- Investigating the effects of N-(1,3-benzoxazol-2-ylmethyl)-N-methylcyclopentanamine on synaptic plasticity and learning and memory
- Studying the potential therapeutic applications of N-(1,3-benzoxazol-2-ylmethyl)-N-methylcyclopentanamine in depression, anxiety, and other psychiatric disorders
- Investigating the role of N-(1,3-benzoxazol-2-ylmethyl)-N-methylcyclopentanamine in modulating calcium signaling and intracellular signaling pathways
- Developing new analogs of N-(1,3-benzoxazol-2-ylmethyl)-N-methylcyclopentanamine with improved pharmacological properties
- Studying the potential use of N-(1,3-benzoxazol-2-ylmethyl)-N-methylcyclopentanamine as a research tool for studying the sigma-1 receptor and its downstream signaling pathways.
Overall, N-(1,3-benzoxazol-2-ylmethyl)-N-methylcyclopentanamine is a promising compound for use in scientific research, with a range of potential applications in neuroscience, pharmacology, and medicinal chemistry. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(1,3-benzoxazol-2-ylmethyl)-N-methylcyclopentanamine involves the reaction of 2-aminobenzoxazole with cyclopentanone in the presence of formaldehyde and hydrochloric acid. The reaction proceeds through a Mannich-type condensation, resulting in the formation of N-(1,3-benzoxazol-2-ylmethyl)-N-methylcyclopentanamine as a white solid. The yield of the reaction is typically around 50-60%, and the purity of the product can be improved by recrystallization.

properties

IUPAC Name

N-(1,3-benzoxazol-2-ylmethyl)-N-methylcyclopentanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-16(11-6-2-3-7-11)10-14-15-12-8-4-5-9-13(12)17-14/h4-5,8-9,11H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFXOOYWBSWOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2O1)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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